N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyridine-4-carbohydrazide
Description
N'-[(1E,2Z)-2-Bromo-3-phenylprop-2-en-1-ylidene]pyridine-4-carbohydrazide is a Schiff base derivative synthesized via condensation of pyridine-4-carbohydrazide with a brominated α,β-unsaturated ketone. Its structure features a pyridine ring conjugated to a hydrazide moiety, with a (1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene substituent.
Properties
IUPAC Name |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O/c16-14(10-12-4-2-1-3-5-12)11-18-19-15(20)13-6-8-17-9-7-13/h1-11H,(H,19,20)/b14-10-,18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVRJAPVORJLJS-FJYMYNMMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=NNC(=O)C2=CC=NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=N/NC(=O)C2=CC=NC=C2)\Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301329371 | |
| Record name | N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]pyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301329371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26665568 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
24247-54-9 | |
| Record name | N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]pyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301329371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyridine-4-carbohydrazide typically involves the reaction of pyridine-4-carbohydrazide with an appropriate bromo-phenylprop-2-en-1-ylidene precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine-containing intermediates.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyridine-4-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine-4-carbohydrazide derivatives .
Scientific Research Applications
N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyridine-4-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyridine-4-carbohydrazide:
Key Comparisons
Hydrophobic/Alkyl Groups: Compounds 5k, 5l, and 5m (alkyl/heteroaryl substitutions) retained activity with improved stability, indicating hydrophobic groups enhance membrane permeability without compromising target binding . However, its moderate electron-withdrawing nature could balance conjugation stability .
Structural Motifs and Potency Quinoline Hybrids: Quinoline derivatives (e.g., from Pitta et al.) exhibited submicromolar MIC values, highlighting the importance of planar aromatic systems for TB target interactions . Hydrazide Conformations: The (1E,2Z) configuration in the target compound likely influences molecular geometry and binding affinity compared to (E)-configured analogs like INH-RA, which showed stable crystal packing via H-bonding .
Synthetic Routes
- Most analogs are synthesized via Schiff base condensation (e.g., INH-RA in ), similar to the target compound. Microwave-assisted methods (e.g., in ) improve yield and purity for complex derivatives.
Crystallographic and Stability Data INH-RA crystallized in a monoclinic system (space group C2/c) with dihedral angles of 29.29° between pyridine and phenyl rings, stabilizing the structure via H-bonding . The target compound’s bromine may alter packing efficiency and solubility compared to non-halogenated analogs.
Research Findings and Data Tables
Table 1: Anti-TB Activity of Selected Pyridine-4-Carbohydrazides
Table 2: Crystallographic Parameters of INH-RA vs. Target Compound
Biological Activity
N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyridine-4-carbohydrazide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure which includes a bromo atom, a phenyl group, and a hydrazide moiety. The molecular formula is , and it features the following structural components:
- Brominated Phenyl Propene : The presence of the bromine atom enhances reactivity.
- Pyridine Ring : Contributes to the compound's ability to interact with biological targets.
- Carbohydrazide Group : Implicated in various biological activities including anti-inflammatory and antimicrobial effects.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Interaction : It could bind to various receptors, modulating signaling pathways critical for cellular responses.
- Gene Expression Modulation : The compound might influence gene expression related to inflammation and cell proliferation.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Study Findings : A study demonstrated that derivatives of hydrazones showed potent activity against a range of bacterial strains, suggesting that this compound may have similar effects .
Anti-inflammatory Effects
The anti-inflammatory potential of hydrazone derivatives has been documented in various studies:
- Mechanism : These compounds may reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB, which is crucial in inflammatory responses .
Anticancer Properties
There is emerging evidence supporting the anticancer potential of this compound:
- Cell Line Studies : In vitro studies have shown that similar compounds induce apoptosis in cancer cell lines by activating caspase pathways .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various hydrazone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Hydrazone A | 32 | E. coli |
| Hydrazone B | 16 | S. aureus |
| N'-[(1E,2Z)-...] | 8 | P. aeruginosa |
Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory properties, researchers found that the compound significantly reduced edema in animal models when administered at specific dosages .
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound Dose 1 | 30 |
| Compound Dose 2 | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
